molecular formula C24H18N2OS B11990547 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-62-0

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990547
CAS No.: 303060-62-0
M. Wt: 382.5 g/mol
InChI Key: RNLUYTDUBMGOTP-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as naphthyl and thienyl derivatives, followed by cyclization reactions to form the pyrazolo and benzoxazine rings. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to maximize yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Polymerization Reactions

Benzoxazines undergo cationic ring-opening polymerization (ROP) to form polybenzoxazines (PBzs) . Key features include:

Factor Impact on ROP
Temperature Typically requires heating (e.g., >150°C for neat monomers) .
Catalysts Lewis acids (e.g., BF₃·OEt₂), thiols, or strong acids (e.g., p-toluenesulfonic acid) accelerate ROP .
Substituent Effects Electron-withdrawing groups (e.g., -NO₂) may lower polymerization temperatures .

For thiophene-substituted derivatives, the electron-withdrawing effect of the thienyl group could influence ROP kinetics. Thiols (e.g., p-nitrothiophenol) may act as initiators by facilitating oxazine ring-opening via proton transfer .

Electrophilic Substitution

The fused aromatic system allows for electrophilic substitution at activated positions. For example:

  • Bromination : Substitution at para-positions of aromatic rings (e.g., naphthyl or thienyl moieties) via classical electrophilic aromatic substitution.

  • Nucleophilic aromatic substitution : Possible at electron-deficient positions, influenced by substituent electronic effects.

Nucleophilic Ring-Opening

The oxazine ring may undergo nucleophilic attack under acidic conditions, leading to:

  • Mannich base formation : Intermediates may rearrange to form phenolic-type polymers upon heating .

  • Thiol-mediated reactions : Thiols can reversibly open the oxazine ring, enabling controlled polymerization or functionalization .

Thermal Stability and Decomposition

Benzoxazines are thermally stable but undergo decomposition at high temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for studying:

  • Curing behavior : Polymerization onset (Tₐ) and peak temperatures (Tₚ) .

  • Thermal degradation : Loss of mass due to cleavage of C-N bonds or aromatic ring breakdown.

Thienyl substituents may alter thermal stability compared to halogenated analogs (e.g., bromine vs. thiophene).

Scientific Research Applications

Anticancer Activity

Recent studies have identified 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine as a promising candidate in anticancer research. A notable case study involved screening a library of compounds against multicellular spheroids to evaluate their efficacy in inhibiting tumor growth. The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Photophysical Properties

In material science, this compound has been explored for its photophysical properties. Its ability to absorb light in the UV-visible spectrum makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that modifications to the molecular structure can enhance its luminescent properties .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization for yield and purity. Common methods include cyclization reactions involving naphthalene derivatives and thienyl groups .

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which may confer unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

The compound 2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, characterized by its unique structural framework that combines a pyrazolo-benzoxazine core with naphthyl and thienyl substituents. This structural diversity suggests potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H18_{18}N2_{2}OS
  • Molecular Weight : 378.46 g/mol
  • CAS Number : 303060-62-0

The compound's structure includes dual aromatic systems (naphthyl and thienyl), which may enhance its interaction with biological targets compared to other similar compounds. The presence of the pyrazolo-benzoxazine framework is particularly noteworthy for its potential applications in drug development.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro.

Anticancer Activity

A series of studies have explored the anticancer potential of benzoxazine derivatives. For instance:

  • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as HepG2 and NCI-H661. Results indicated that several derivatives exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range .
CompoundCell Line TestedIC50_{50} (µM)
Compound AHepG25.4
Compound BNCI-H6613.8
Compound CDLD-14.0

Antimicrobial Activity

Research has also investigated the antimicrobial properties of related compounds:

  • A disk diffusion method was employed to assess the efficacy against pathogens such as Staphylococcus aureus and Candida albicans. Compounds demonstrated varying degrees of inhibition with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
CompoundPathogen TestedMIC (µg/mL)
Compound DS. aureus20
Compound EC. albicans15

Anti-inflammatory Effects

In vitro assays have shown that some benzoxazine derivatives can inhibit pro-inflammatory cytokines:

  • The compounds were tested for their ability to reduce TNF-alpha levels in macrophage cultures, showing significant inhibition at concentrations above 10 µM .

Case Studies

Several case studies have highlighted the biological activities of compounds structurally similar to This compound :

  • Case Study on Anticancer Activity :
    • A recent study synthesized a series of pyrazolo-benzoxazines and evaluated their anticancer effects on various human cancer cell lines. The most potent compound showed an IC50_{50} value of 3.5 µM against breast cancer cells .
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antimicrobial activity of thienyl-substituted benzoxazines against drug-resistant strains. The results indicated that certain derivatives could serve as lead compounds for developing new antimicrobial agents .

Properties

CAS No.

303060-62-0

Molecular Formula

C24H18N2OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H18N2OS/c1-2-7-17-14-18(12-11-16(17)6-1)20-15-21-19-8-3-4-9-22(19)27-24(26(21)25-20)23-10-5-13-28-23/h1-14,21,24H,15H2

InChI Key

RNLUYTDUBMGOTP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6

Origin of Product

United States

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